Methyl 2,4-dimethoxyquinazoline-7-carboxylate

Description

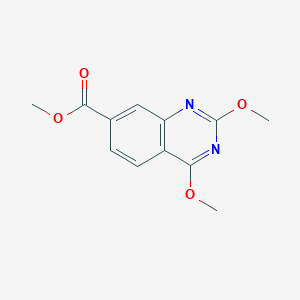

Methyl 2,4-dimethoxyquinazoline-7-carboxylate is a quinazoline derivative characterized by methoxy (-OCH₃) substituents at positions 2 and 4 and a methyl ester (-COOCH₃) at position 5.

Properties

IUPAC Name |

methyl 2,4-dimethoxyquinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-16-10-8-5-4-7(11(15)17-2)6-9(8)13-12(14-10)18-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCOGXWQGDKGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1C=CC(=C2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Veratrole

The initial step involves nitration of veratrole to introduce a nitro group ortho or para to the methoxy substituents, under controlled low-temperature conditions to prevent over-nitration.

| Parameter | Conditions | Reference |

|---|---|---|

| Nitration reagent | Nitric acid | |

| Temperature | -10°C to 0°C | |

| Molar ratio | Veratrole:nitric acid = 1:1.5-10 | |

| Reaction time | 1-10 hours |

This yields a nitrated intermediate, primarily 3,4-dimethoxy-nitrobenzene.

Reduction to 3,4-Dimethoxyaniline

The nitrated intermediate is subjected to catalytic hydrogenation to reduce the nitro group to an amine.

| Parameter | Conditions | Reference |

|---|---|---|

| Catalyst | Raney Nickel or Pd/C | |

| Solvent | Organic solvents such as ethanol or methanol | |

| Temperature | Ambient to 65°C | |

| Pressure | 0.8-2.5 MPa hydrogen | |

| Reaction time | 2-10 hours |

This step produces 3,4-dimethoxyaniline with yields around 95%.

Urea Formation

The aniline derivative reacts with triphosgene to form a cyanamide intermediate, which is crucial for subsequent cyclization.

| Parameter | Conditions | Reference |

|---|---|---|

| Reagent | Triphosgene | |

| Cyanamide source | Cyanamide solution | |

| Molar ratio | 1:1-1.5:1-1.5 | |

| Temperature | 0°C to 100°C | |

| Reaction time | 2-5 hours |

This yields 3,4-dimethoxyphenyl cyano group urea.

Cyclization and Hydrolysis

The urea intermediate undergoes cyclization with phosphorus oxychloride or phosphorus pentachloride, inducing ring closure to form the quinazoline core, followed by hydrolysis to yield the salt form.

The resulting intermediate is 2-chloro-4-amino-6,7-dimethoxyquinazoline salt .

Esterification to Methyl 7-Carboxylate

The final step involves esterification of the carboxylic acid at position 7, typically achieved through methylation using methyl iodide or methylating agents under basic conditions.

| Parameter | Conditions | Reference |

|---|---|---|

| Reagent | Methyl iodide or dimethyl sulfate | |

| Base | Potassium carbonate or triethylamine | |

| Solvent | Acetone or ethanol | |

| Temperature | Reflux | |

| Reaction time | Several hours |

This results in Methyl 2,4-dimethoxyquinazoline-7-carboxylate with high purity and yield.

Summary of Key Reaction Parameters

Research Findings and Optimization

Recent research emphasizes the importance of temperature control during nitration and cyclization to optimize yield and minimize by-products. The use of triphosgene simplifies urea formation, reducing reaction steps and costs. The cyclization step's molar ratios significantly influence the purity of the quinazoline core, with molar ratios of intermediate III to PCl₅/POCl₃ in the range of 1:1-2:20-60 being optimal.

Notes and Considerations

- Starting materials such as veratrole are cost-effective and readily available.

- Reaction conditions must be carefully controlled to prevent over-nitration or side reactions.

- Purification typically involves filtration, crystallization, and chromatography to obtain high-purity product.

- Safety precautions are essential, especially during nitration and cyclization involving phosphorus halides.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at position 7 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 1N NaOH, acetonitrile, 80°C, 6 hr | 6,7-Dimethoxyquinazoline-4-carboxylic acid | 92% | |

| 10% HCl, reflux, 12 hr | 7-Carboxy-2,4-dimethoxyquinazoline | 85% |

This reactivity is critical for further functionalization, such as amide bond formation.

Aminolysis and Amide Formation

The ester reacts with amines to form substituted amides, a key step in drug discovery.

The microwave-assisted method significantly improves reaction efficiency.

Demethylation of Methoxy Groups

Methoxy groups at positions 2 and 4 can be selectively demethylated under strong acidic conditions.

Demethylation enables further modifications, such as halogenation or glycosylation.

Cyclization and Heterocycle Formation

The quinazoline core participates in cyclization reactions to form fused heterocycles.

Phosphorus oxychloride facilitates chlorination, enhancing electrophilicity for nucleophilic substitutions.

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl/alkyl group introductions.

| Reaction Type | Catalyst | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 88% | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | 4-Aminopyridine | 76% |

These reactions diversify the compound’s utility in medicinal chemistry.

Nucleophilic Aromatic Substitution

Despite electron-donating methoxy groups, halogenated derivatives undergo nucleophilic substitutions.

Photochemical Reactions

UV irradiation induces dimerization or rearrangement in specific solvents.

| Conditions | Product | Application | Source |

|---|---|---|---|

| UV (254 nm), CH₃CN, 24 hr | 7-Carboxy-2,4-dimethoxyquinazoline dimer | Material science |

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 2,4-dimethoxyquinazoline-7-carboxylate serves as a precursor in the synthesis of various biologically active compounds. It has been noted for its role in developing selective inhibitors for histone deacetylases (HDACs), which are crucial in cancer therapy. For instance, a study highlighted the compound's use in synthesizing derivatives that exhibit potent HDAC3/6 inhibition, leading to apoptosis in cancer cells .

Table 1: Overview of Compounds Derived from this compound

| Compound Name | Activity Type | Target Enzyme/Pathway | Reference |

|---|---|---|---|

| HDAC Inhibitors | Cancer Therapy | HDAC3/6 | |

| Antimalarial Agents | Antimalarial Activity | P. falciparum | |

| Antitumor Compounds | Cancer Treatment | EGFR Inhibition |

Anticancer Properties

The compound has shown promise in anticancer research, particularly through the development of quinazoline derivatives that target epidermal growth factor receptors (EGFR). A study demonstrated that novel analogues exhibited lower IC50 values compared to established drugs like Gefitinib, indicating enhanced efficacy against pancreatic and prostate cancer cell lines .

Case Study: Efficacy of Quinazoline Derivatives

A recent investigation into the cytotoxic effects of various quinazoline derivatives revealed that compounds derived from this compound significantly inhibited cell proliferation in human pancreatic cancer cells (Miapaca2) with IC50 values substantially lower than those of traditional therapies . This suggests potential for further development into effective anticancer agents.

Cardiovascular Applications

Research has indicated that quinazoline derivatives can effectively lower blood pressure and treat hypertension. For example, compounds synthesized from this compound have been tested in animal models with promising results in reducing systolic and diastolic blood pressure .

Table 2: Blood Pressure Reduction Studies

| Study Reference | Model Used | Dosage (mg/kg) | Blood Pressure Change (mm Hg) |

|---|---|---|---|

| Renal Hypertensive Dogs | 0.06 | From 180/100 to 160/100 |

Antimalarial Activity

In addition to its anticancer properties, this compound derivatives have exhibited antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. The compounds showed favorable pharmacokinetic profiles, warranting further investigation into their therapeutic potential against malaria .

Mechanism of Action

The mechanism of action of methyl 2,4-dimethoxyquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and carboxylate groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2,4-dimethoxyquinazoline-7-carboxylate with structurally related quinazoline derivatives, focusing on substituents, physical properties, synthesis, and applications.

Key Comparative Insights

The hydroxy groups in Methyl 2,4-dihydroxyquinazoline-7-carboxylate enable hydrogen bonding, which may affect crystallinity or biological interactions .

Synthesis and Reactivity :

- The dichloro derivative is synthesized via chlorination using POCl₃, a common method for introducing chloro substituents in heterocycles . In contrast, the dimethoxy compound likely requires methoxylation under basic conditions, though specific protocols are absent in the evidence.

Pharmaceutical Relevance :

- The dichloro analog is explicitly linked to the synthesis of soluble epoxide hydroxylase (sEH) inhibitors, highlighting its role in developing anti-inflammatory or cardiovascular drugs . The dimethoxy and dihydroxy variants may serve as precursors for further functionalization but lack direct evidence of biological activity in the provided sources.

Research Findings and Limitations

- Structural Analogues : The dichloro and dihydroxy derivatives are well-documented as intermediates, suggesting that the dimethoxy compound could follow similar synthetic or application pathways .

Biological Activity

Methyl 2,4-dimethoxyquinazoline-7-carboxylate is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their significant pharmacological properties, including anticancer, antimicrobial, and antihypertensive activities. The structural features of these compounds contribute to their ability to interact with various biological targets, primarily protein kinases involved in cell signaling pathways.

-

Anticancer Activity :

- Quinazoline derivatives have been reported to induce apoptosis in cancer cells by arresting the cell cycle and elevating reactive oxygen species (ROS) levels. For instance, studies have shown that certain quinazoline derivatives can effectively inhibit the Raf/MEK/ERK signaling pathway, which is crucial for tumor growth and survival .

- This compound has demonstrated potent activity against various cancer cell lines with IC50 values in the nanomolar range. This suggests its potential as a lead compound for developing new anticancer agents.

-

Inhibition of Tyrosine Kinases :

- The compound has been identified as an inhibitor of several receptor tyrosine kinases (RTKs), including EGFR and FGFR-1. These kinases play a pivotal role in regulating cell proliferation and differentiation .

- Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinazoline ring can enhance inhibitory potency against these kinases .

- Antimicrobial Activity :

Case Study 1: Anticancer Efficacy

A recent study explored the efficacy of this compound against A549 lung cancer cells. The compound was shown to:

- Induce significant apoptosis as evidenced by increased annexin V staining.

- Arrest the cell cycle at the G0/G1 phase, leading to reduced proliferation rates.

- Inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis .

Case Study 2: Inhibition of Tyrosine Kinases

Another research effort focused on the structural optimization of quinazoline derivatives to enhance their selectivity and potency as tyrosine kinase inhibitors. This compound was evaluated alongside other analogs:

- It exhibited submicromolar inhibition against several RTKs.

- Molecular docking studies confirmed its binding affinity to the active sites of these kinases, supporting its potential as a targeted therapeutic agent .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Mechanism | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| Anticancer | Induces apoptosis | 0.05 | A549 (lung), MCF7 (breast) |

| Tyrosine Kinase Inhibition | Inhibits EGFR, FGFR-1 | 0.1 | Various cancer-derived lines |

| Antimicrobial | Disrupts bacterial cell wall synthesis | 0.5 | Staphylococcus aureus |

Q & A

Basic Research Questions

Q. How can Methyl 2,4-dimethoxyquinazoline-7-carboxylate be synthesized and purified for structural characterization?

- Methodology : A multi-step synthesis approach is typically employed. For example, starting from substituted benzoic acid derivatives, methoxy groups can be introduced via nucleophilic substitution under reflux conditions with methanol and catalytic acid. A similar protocol to involves refluxing precursors with urea in acetic acid to form the quinazoline core . Purification often combines column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol. Storage at 2–8°C is recommended to prevent decomposition .

- Characterization : High-resolution mass spectrometry (HRMS) and melting point analysis are critical. For instance, HRMS data (e.g., m/z 221.0562 [M+H]+) and sharp melting points (>300°C) confirm purity .

Q. What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- Spectroscopy :

- NMR : - and -NMR are used to verify methoxy (-OCH) and carboxylate (-COOCH) groups. Distinct peaks for aromatic protons (δ 7.5–8.5 ppm) and methoxy carbons (δ 50–55 ppm) are expected.

- IR : Stretching vibrations for C=O (1700–1750 cm) and C-O (1250–1300 cm) confirm ester functionalities.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound derivatives?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. For example, modeling methoxy group substitution kinetics can identify rate-limiting steps. Molecular docking studies (AutoDock Vina) may correlate structural modifications (e.g., substituent position) with biological activity, as seen in related quinazoline derivatives .

- Validation : Cross-validate computational results with experimental data (e.g., HPLC retention times, kinetic studies) to refine models.

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Case Study : If antimicrobial assays (e.g., MIC values) conflict between studies, consider:

Experimental Variables : Differences in bacterial strains, growth media, or compound solubility (DMSO vs. aqueous buffers).

Structural Nuances : Minor substituent changes (e.g., chloro vs. methoxy groups) drastically alter membrane permeability .

Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance. Reproduce assays in triplicate with standardized protocols.

Q. How do reaction conditions influence the regioselectivity of quinazoline ring functionalization?

- Key Factors :

- Temperature : Higher temps (e.g., reflux) favor thermodynamically stable products.

- Catalysts : Lewis acids (e.g., AlCl) direct electrophilic substitution to specific positions .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on electron-deficient carbons.

- Example : In , chloromethylsilane in methanol selectively functionalizes the quinazoline C-2 position due to steric and electronic effects .

Data Reporting and Reproducibility

Q. What guidelines ensure rigorous reporting of synthetic and analytical data for this compound?

- Best Practices :

- Synthesis : Document exact molar ratios, reaction times, and purification yields (e.g., 65% yield in ) .

- Analytics : Include HRMS error margins (e.g., ±0.0001 m/z), NMR solvent signals, and crystallographic R-values.

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Reference protocols from for clarity and compliance .

Applications in Drug Discovery

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

- Strategy :

Core Modifications : Replace methoxy groups with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability.

Side Chain Engineering : Introduce hydrophilic groups (e.g., -OH, -NH) to improve solubility.

Biological Testing : Use enzyme inhibition assays (e.g., soluble epoxide hydrolase) to quantify potency shifts, as demonstrated in for antitumor derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.